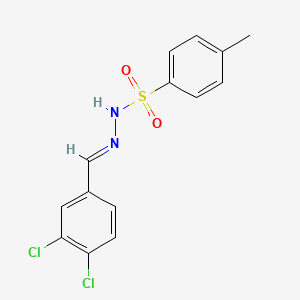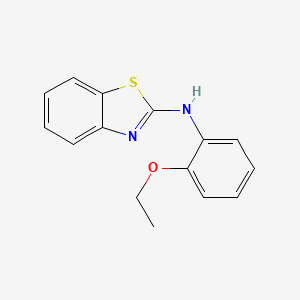![molecular formula C16H10ClF3N4O B2578576 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 1259175-56-8](/img/structure/B2578576.png)
2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide, also known as CPI-455, is a novel and potent inhibitor of histone demethylase KDM5A. KDM5A is a member of the Jumonji C (JmjC) domain-containing histone demethylase family that plays a crucial role in regulating gene expression by removing methyl groups from lysine residues on histone proteins. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer, including leukemia, lymphoma, and solid tumors.
Wirkmechanismus
2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide exerts its anticancer effects by inhibiting the activity of KDM5A, which is overexpressed in many types of cancer and is associated with poor prognosis. KDM5A regulates gene expression by removing methyl groups from lysine 4 on histone H3, leading to transcriptional repression of target genes. By inhibiting KDM5A, 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide increases the levels of histone H3 lysine 4 methylation, leading to the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and physiological effects:
2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide has been shown to have potent inhibitory activity against KDM5A, with an IC50 value of 10 nM. It has also been reported to have good selectivity for KDM5A over other histone demethylases and non-histone demethylases. In addition, 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide has been shown to be stable in human plasma and to have good oral bioavailability, making it a potential candidate for clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide in lab experiments include its high potency and selectivity for KDM5A, as well as its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, one limitation of using 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide is that it may not be effective against all types of cancer, as the expression levels of KDM5A vary among different types of cancer. In addition, the optimal dosing and treatment schedule of 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide in clinical settings are still unknown, and further studies are needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for the development of 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide as an anticancer agent. One direction is to investigate the combination of 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide with other targeted therapies or immunotherapies to enhance its anticancer effects. Another direction is to explore the use of 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide in combination with epigenetic modulators or other agents that target the tumor microenvironment. Furthermore, the development of biomarkers to predict the response to 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide treatment and to monitor its efficacy in clinical settings is also an important future direction.
Synthesemethoden
The synthesis of 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves several steps, starting with the preparation of 2-chloronicotinic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline to yield the desired product, 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide. The synthesis of 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide has been reported in several research articles, and the compound has been synthesized in both small and large scales.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide has been extensively studied in preclinical models of cancer, and its potential as an anticancer agent has been demonstrated in various types of cancer cells and animal models. 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-pyrazol-1-yl-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O/c17-14-8-10(4-6-21-14)15(25)23-12-9-11(16(18,19)20)2-3-13(12)24-7-1-5-22-24/h1-9H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFDHJICEMNYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2578494.png)
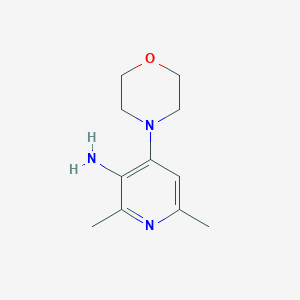
![Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2578497.png)
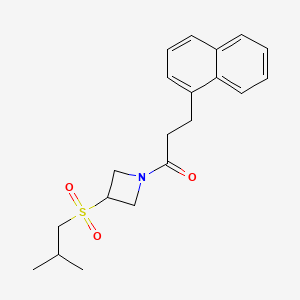
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cinnamamide](/img/structure/B2578502.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2578504.png)
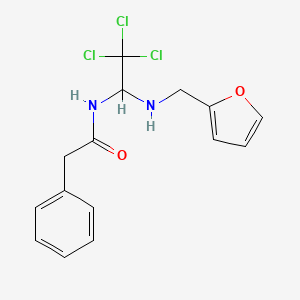
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2578510.png)
![8-(Azepan-1-yl)-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione](/img/structure/B2578511.png)
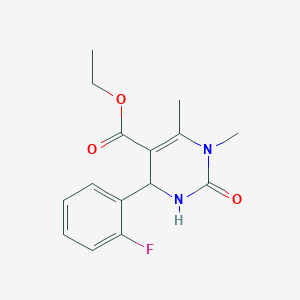
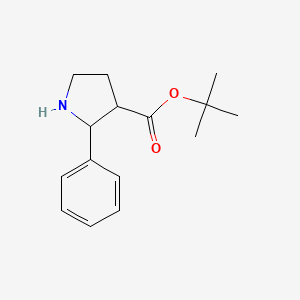
![1-[(4-iodophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2578514.png)
